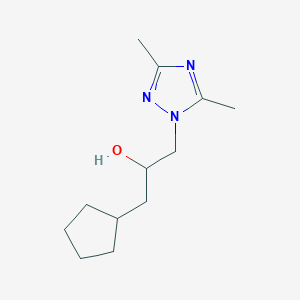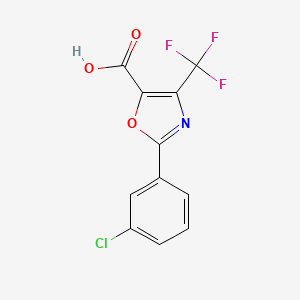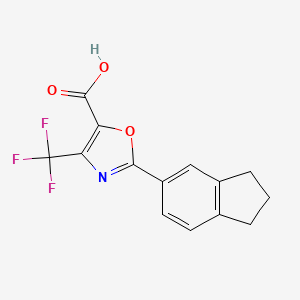![molecular formula C14H22F3NO3 B6628385 1-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone](/img/structure/B6628385.png)
1-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone, commonly known as CT-3, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound is a CB1 receptor agonist, which means that it binds to and activates the CB1 receptors in the brain and other parts of the body.
Mecanismo De Acción
CT-3 acts as a CB1 receptor agonist, which means that it binds to and activates the CB1 receptors in the brain and other parts of the body. The CB1 receptors are part of the endocannabinoid system, which plays a key role in regulating various physiological processes such as pain, mood, appetite, and memory. By activating the CB1 receptors, CT-3 can modulate these processes and produce therapeutic effects.
Biochemical and physiological effects:
The activation of CB1 receptors by CT-3 can produce various biochemical and physiological effects. For example, the compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, CT-3 can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and behavior. The compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CT-3 for lab experiments is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of CT-3 is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has a short half-life, which can limit its duration of action.
Direcciones Futuras
There are several future directions for research on CT-3. One area of focus is the development of new drugs based on CT-3 for the treatment of neurological disorders and chronic pain. Another area of interest is the elucidation of the molecular mechanisms underlying the therapeutic effects of CT-3, which could lead to the development of more selective and potent compounds. Additionally, further studies are needed to determine the safety and efficacy of CT-3 in humans, particularly in the context of long-term use.
Métodos De Síntesis
The synthesis of CT-3 involves the reaction of 2-(2,2,2-trifluoroethoxy)ethanone with 2-amino-2-cyclohexyl-1-propanol in the presence of a catalyst. The reaction yields CT-3 as a white crystalline solid with a melting point of 100-102°C. The purity of the compound can be determined by various analytical techniques such as HPLC and NMR spectroscopy.
Aplicaciones Científicas De Investigación
CT-3 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Huntington's disease, Parkinson's disease, and multiple sclerosis. The compound has been found to have neuroprotective and anti-inflammatory properties, which make it a promising candidate for the development of new drugs for these conditions. Additionally, CT-3 has been shown to have analgesic properties, making it a potential alternative to opioids for the treatment of chronic pain.
Propiedades
IUPAC Name |
1-[2-(2-hydroxycyclohexyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22F3NO3/c15-14(16,17)9-21-8-13(20)18-7-3-5-11(18)10-4-1-2-6-12(10)19/h10-12,19H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZKMZPXEUUYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2CCCN2C(=O)COCC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-4-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6628304.png)
![N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]piperidine-2-carboxamide](/img/structure/B6628309.png)
![2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylpropanamide](/img/structure/B6628310.png)
![N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B6628317.png)
![(2S,3S)-3-methyl-2-[(1-methylpyrazole-3-carbonyl)amino]pentanoic acid](/img/structure/B6628321.png)
![2-[Ethyl-(1-methylpyrazole-3-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6628331.png)
![1-[(5-Methyloxolan-2-yl)methyl]benzimidazole](/img/structure/B6628346.png)
![3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B6628353.png)

![4-[1-(dimethylamino)propan-2-yl-ethylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6628364.png)


![6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B6628378.png)
